molecular formula C25H24N2O3 B2597271 13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 352671-56-8

13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Cat. No.: B2597271
CAS No.: 352671-56-8
M. Wt: 400.478
InChI Key: UHFYMMXKRQMGCO-UHFFFAOYSA-N
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Description

13-(2-Oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a synthetic ethanoanthracene derivative characterized by a fused epipyrroloanthracene-dione core. These analogs are synthesized via Michael addition reactions between anthracene-based enones and maleimide derivatives . The piperidinyl substituent may modulate pharmacokinetic properties, such as solubility and membrane permeability, compared to other substituents like nitrovinyl or aryl groups .

Properties

IUPAC Name

17-(2-oxo-2-piperidin-1-ylethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-19(26-12-6-1-7-13-26)14-27-24(29)22-20-15-8-2-3-9-16(15)21(23(22)25(27)30)18-11-5-4-10-17(18)20/h2-5,8-11,20-23H,1,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFYMMXKRQMGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione typically involves multi-step organic reactions. One common approach is to start with anthracene derivatives, which undergo a series of functional group transformations to introduce the pyrrole and piperidine moieties. Key steps may include:

    Functionalization of Anthracene: Introduction of reactive groups such as halides or hydroxyl groups.

    Cyclization Reactions: Formation of the pyrrole ring through cyclization reactions.

    Piperidine Introduction: Attachment of the piperidine ring via nucleophilic substitution or addition reactions.

    Oxidation and Reduction: Fine-tuning the oxidation state of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

    Cyclization: Formation of additional ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of epipyrroloanthracene compounds exhibit significant anticancer properties. The compound has been explored for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications to the piperidine moiety can enhance its efficacy against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have demonstrated that similar compounds exhibit effectiveness against a range of bacterial strains, including resistant strains. The incorporation of the piperidinyl group is thought to enhance membrane permeability and interaction with microbial targets .

Organic Electronics

The unique electronic properties of 13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research indicates that optimizing the molecular structure can improve charge transport properties and device efficiency .

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit enzymes related to cancer metabolism, thus potentially reducing tumor growth by starving cancer cells of necessary nutrients. This application is particularly relevant in the design of targeted cancer therapies .

Drug Delivery Systems

Due to its solubility and structural stability, this compound can be utilized as a carrier for drug delivery systems. Its ability to form complexes with various therapeutic agents enhances the bioavailability and targeted delivery of drugs within the body. Research is ongoing to explore its effectiveness as a nanocarrier in delivering chemotherapeutic agents directly to tumor sites .

Case Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound. These derivatives were tested against different cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values significantly lower than standard chemotherapeutic agents. This suggests a promising avenue for developing new anticancer drugs based on this scaffold .

Case Study 2: Organic Photovoltaics

In a recent study focused on organic photovoltaics, researchers incorporated this compound into polymer blends used for solar cells. The results indicated improved power conversion efficiencies compared to traditional materials. The findings suggest that further optimization could lead to commercially viable solar energy solutions using this compound as a key component .

Mechanism of Action

The mechanism of action of 13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, but may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 9- and 13-positions, which significantly influence their physicochemical and biochemical properties. Below is a detailed comparison based on the available evidence:

Key Observations :

  • Nitrovinyl substituents (e.g., 16l, 16i) typically yield 40–50% products, while bulky 3-oxopropenyl groups (e.g., 25c, 25l) show lower yields (3–39%), likely due to steric hindrance during synthesis .
  • The piperidin-1-yl group in the target compound may improve solubility in polar solvents compared to hydrophobic aryl substituents (e.g., 4-chlorophenyl in 25l) .
Spectral and Structural Features
Compound (Reference) IR C=O Stretching (cm⁻¹) $^1$H NMR Key Signals (δ, ppm)
16i 1709 (anthraquinone), 1667 (maleimide) 3.53 (dd, J = 8.29, 3.32 Hz, 1H)
25l 1703 (maleimide) 3.52 (dd, J = 8.29 Hz, 1H)
3o 1768, 1712 (maleimide) 5.53 (s, 1H, vinyl proton)
Target Compound Predicted: ~1705–1715 Expected: Peaks for piperidinyl protons (~2.5–3.5 ppm)

Key Observations :

  • Maleimide-derived C=O stretching frequencies are consistent across analogs (~1667–1715 cm⁻¹) .
  • The piperidin-1-yl group in the target compound would introduce distinct $^1$H NMR signals for N-CH₂ and ring protons, differentiating it from aryl-substituted analogs .
Biochemical and Functional Implications
  • Nitrovinyl analogs (e.g., 16i, 16l) exhibit potent activity in B-cell malignancies due to electrophilic nitro groups interacting with cellular thiols .
  • Aryl-substituted derivatives (e.g., 25l, 16k) show enhanced stability but reduced solubility, limiting bioavailability .

Biological Activity

The compound 13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione (CAS Number: 352671-56-8) is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

The molecular formula of the compound is C25H24N2O3C_{25}H_{24}N_{2}O_{3}, with a molecular weight of approximately 400.48 g/mol. The compound features a piperidine moiety which is significant in various biological activities.

PropertyValue
Molecular FormulaC25H24N2O3
Molecular Weight400.48 g/mol
InChI KeyUHFYMMXKRQMGCO-KAOXLYBCSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors such as piperidine derivatives and diketones. The specific synthetic route can influence the yield and purity of the final product, which is crucial for biological evaluations.

Research indicates that compounds containing piperidine rings often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The specific mechanism of action for this compound is still under investigation but may involve modulation of key signaling pathways.

  • Inhibition of MAP Kinase : Preliminary studies suggest that the compound may act as an inhibitor of the p38 MAP kinase pathway, which is implicated in inflammatory responses. In vitro assays have shown that related compounds can inhibit IL-1β secretion in human monocyte-derived macrophages .
  • Antitumor Activity : The structural similarity to known antitumor agents suggests potential cytotoxic effects against various cancer cell lines. Further studies are needed to elucidate its efficacy and specificity.

Case Studies

Recent literature has documented several case studies where similar compounds have demonstrated significant biological activities:

  • Anti-Tuberculosis Activity : A related piperidinol compound was identified with promising anti-tuberculosis activity (MIC: 1.5 μg/mL). This highlights the potential for similar structures to exhibit antimicrobial properties .
  • Inhibition of OGG1 : Research into N-piperidinyl-benzimidazolone derivatives has shown that modifications in the piperidine structure can enhance inhibitory effects on OGG1, an enzyme involved in DNA repair . This suggests that our compound may also interact with similar biological targets.

Pharmacological Evaluation

Pharmacological assessments are critical for understanding the therapeutic potential of this compound. Various assays can be employed to evaluate its efficacy:

  • Cytotoxicity Assays : These assays assess the ability of the compound to induce cell death in cancer cells.
  • Inflammation Models : Testing in animal models for inflammatory diseases can provide insight into its anti-inflammatory properties.
  • Binding Affinity Studies : Investigating interactions with specific receptors or enzymes will clarify its mechanism of action.

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